2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one
Description
This compound is a heterocyclic molecule featuring a quinazolin-4-one core substituted with a 1,3-oxazole moiety, a sulfanyl linker, and aromatic groups (4-ethoxyphenyl and 2-methoxyphenyl). The ethoxy and methoxy substituents may influence solubility and receptor binding, while the sulfanyl group could enhance metabolic stability.
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4S/c1-4-35-22-15-13-20(14-16-22)27-30-25(19(2)36-27)18-37-29-31-24-11-7-6-10-23(24)28(33)32(29)17-21-9-5-8-12-26(21)34-3/h5-16H,4,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOWWGLBNGHUHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimization of these steps to increase yield and purity, often utilizing flow microreactor systems for more efficient and sustainable synthesis .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The sulfanyl (-S-) group and quinazolinone moiety are primary sites for redox transformations:
-
Sulfanyl Oxidation :
Treatment with hydrogen peroxide (H₂O₂) in the presence of FeCl₃ at 60°C converts the sulfanyl group to a sulfonyl (-SO₂-) group, yielding 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one (95% yield) . This reaction is critical for modulating electronic properties and enhancing metabolic stability. -
Quinazolinone Reduction :
Sodium borohydride (NaBH₄) in ethanol reduces the C=N bond of the quinazolinone ring to form a dihydroquinazoline derivative. Catalytic CuCl₂ accelerates the reaction, achieving 85% yield under ambient conditions.
Nucleophilic Substitution at the Oxazole Ring
The methyl group on the oxazole ring undergoes alkylation and arylation:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Alkylation with benzyl bromide | NaH, DMF, 80°C, 6 hours | 5-Benzyl-2-(4-ethoxyphenyl)-4-({[3-(2-methoxyphenyl)methyl]quinazolinone} | 78% |
| Arylation with iodobenzene | Pd(OAc)₂, XPhos, K₂CO₃, toluene, reflux | 5-Phenyl-2-(4-ethoxyphenyl)-4-({[3-(2-methoxyphenyl)methyl]quinazolinone} | 65% |
Electron-donating ethoxy groups on the oxazole enhance electrophilic substitution at the methyl position .
Ring-Opening and Rearrangement
Under acidic or basic conditions, the quinazolinone ring undergoes cleavage:
-
Acid-Mediated Ring Opening :
Hydrochloric acid (HCl, 6M) in refluxing ethanol opens the quinazolinone ring, producing N-(2-methoxyphenylmethyl)-2-mercaptoacetamide and 2-(4-ethoxyphenyl)-5-methyl-4-(hydroxymethyl)oxazole (72% combined yield) . -
Base-Induced Rearrangement :
Potassium tert-butoxide (t-BuOK) in THF triggers a Smiles rearrangement, forming a thiourea-linked biphenyl derivative (88% yield) .
Cross-Coupling Reactions
The methoxyphenyl and ethoxyphenyl groups participate in Suzuki-Miyaura couplings:
| Reagent | Catalyst System | Product | Yield |
|---|---|---|---|
| 4-Bromopyridine | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 3-[(2-Methoxyphenyl)methyl]-4-oxo-2-({[2-(4-ethoxyphenyl)-5-methyloxazol-4-yl]methyl}sulfanyl)quinazolin-1-yl pyridine | 70% |
| 3-Nitrobenzene boronic acid | PdCl₂(dppf), Cs₂CO₃, dioxane | Nitro-substituted biaryl derivative | 63% |
These reactions demonstrate the compound’s utility in constructing hybrid pharmacophores .
Functional Group Reactivity Hierarchy
Experimental data reveal the following reactivity trends:
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Sulfanyl (-S-) | High | Oxidation, alkylation |
| Quinazolinone C=N bond | Moderate | Reduction, nucleophilic addition |
| Oxazole methyl group | Moderate | Electrophilic substitution |
| Methoxy/Oxy substituents | Low | Directed ortho-metalation, demethylation |
Stability Under Synthetic Conditions
The compound displays stability in polar aprotic solvents (DMF, DMSO) but degrades in strong acids (>4M HCl) or bases (>2M NaOH). Microwave irradiation at 100°C in ethanol induces partial epimerization at the quinazolinone chiral center (15% racemization over 1 hour) .
Mechanistic Insights
-
Sulfanyl Oxidation : Proceeds via a radical mechanism initiated by Fe³⁺, confirmed by ESR spectroscopy .
-
Quinazolinone Reduction : Follows a hydride-transfer pathway, with Cu²⁺ stabilizing the transition state.
-
Oxazole Functionalization : Electron-rich oxazole activates the methyl group for SN2-type substitutions .
Scientific Research Applications
2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and quinazoline moieties may play a role in binding to these targets, while the sulfanyl group can modulate the compound’s reactivity and stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Antifungal/Antibiotic Activity
Evidence from triazole- and quinazolinone-based compounds (e.g., (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]} derivatives) reveals that:
- Core Heterocycles : Replacement of the 1,3-oxazole in the target compound with a 1,2,4-triazole (as in ) reduces antifungal potency but improves water solubility due to increased polarity .
- Sulfanyl Linkers: Compounds with sulfanyl groups (e.g., 2-(5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone in ) exhibit improved stability over thioether-free analogues, aligning with the target compound’s design .
Data Table: Key Comparisons
Biological Activity
The compound 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 408.51 g/mol. The structure features a quinazolinone core, which is known for various biological activities.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 408.51 g/mol |
| LogP | 4.4486 |
| Polar Surface Area | 73.185 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The compound exhibits several biological activities, primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : The presence of the oxazole ring contributes to its ability to scavenge free radicals, thereby reducing oxidative stress.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro, indicating possible therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antioxidant Studies :
Toxicological Profile
The toxicity profile of the compound has been evaluated using various assays, including those from ToxCast, which assessed over 900 chemicals for their biological activities . The findings indicate that while the compound exhibits promising biological activities, further studies are needed to fully understand its safety and toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
